N-Boc-(+/-)-3-amino-3-méthylpent-4-ènamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

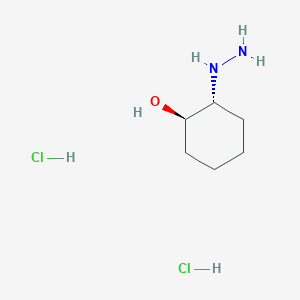

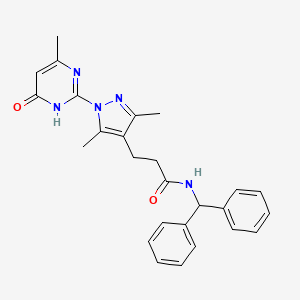

“N-Boc-(+/-)-3-amino-3-methylpent-4-enamide” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Applications De Recherche Scientifique

Chimie Verte

La suppression, ou la déprotection, du groupe Boc a été optimisée pour être plus respectueuse de l'environnement. Des chercheurs ont mis au point des méthodes durables pour la déprotection N-Boc en utilisant des solvants eutectiques profonds, qui servent à la fois de milieux réactionnels et de catalyseurs, offrant une alternative plus écologique aux méthodes traditionnelles .

Synthèse assistée par ultrasons

Le groupe Boc peut être introduit dans les amines en utilisant l'irradiation par ultrasons dans des conditions sans catalyseur. Cette méthode est rapide, efficace et fonctionne à température ambiante, ce qui en fait une approche attrayante pour la protection N-Boc des amines .

Synthèse d'amide

Le groupe Boc est également impliqué dans la synthèse d'amides. Une nouvelle méthode en un seul pot permet la transformation directe des amines protégées par N-Boc en amides, ce qui constitue une approche simple et applicable pour la synthèse d'une variété d'amides .

Mécanisme D'action

Target of Action

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide, also known as tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are amines, which are prevalent in a wide range of biologically active molecules .

Mode of Action

The mode of action of tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate involves the protection of amines as less reactive carbamates . The compound achieves this through a straightforward mechanism: the nucleophilic amine attacks the electrophilic anhydride of the compound . This forms a new tetrahedral intermediate, and the elimination of oxygen results in the loss of a carbonate . This carbonate can act as a base or spontaneously decarboxylate to give t-butoxide, which then neutralizes the protonated carbamate .

Biochemical Pathways

The biochemical pathways affected by N-Boc-(+/-)-3-amino-3-methylpent-4-enamide are those involving amines. By protecting amines as less reactive carbamates, the compound prevents these amines from participating in unwanted reactions during organic synthesis . This is particularly important in peptide synthesis .

Pharmacokinetics

It’s known that the compound is stable towards most nucleophiles and bases . This stability, along with its resistance to basic hydrolysis and catalytic hydrogenation, makes it a valuable tool in organic synthesis .

Result of Action

The result of the action of N-Boc-(+/-)-3-amino-3-methylpent-4-enamide is the protection of amines as less reactive carbamates . This allows for the selective reaction of other functional groups in the presence of amines, facilitating complex organic synthesis .

Action Environment

The action of tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate is influenced by environmental factors such as pH and temperature . The compound is stable under basic conditions, but can be removed under acidic conditions . This allows for the selective deprotection of amines in the presence of other functional groups . Additionally, the compound’s stability can be influenced by the presence of other reagents in the reaction environment .

Orientations Futures

Propriétés

IUPAC Name |

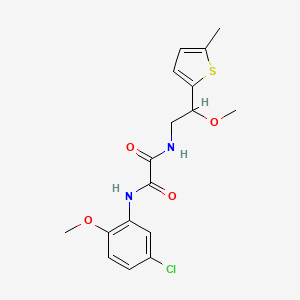

tert-butyl N-(5-amino-3-methyl-5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-6-11(5,7-8(12)14)13-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H2,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIXWVYBPKULAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)N)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[4,5-dimethyl-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2361012.png)

![N-(3-cyanophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2361017.png)

![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)

![2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)

![5-(4-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2361028.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2361031.png)